E3 ligase Ligand-Linker Conjugates 3

概要

説明

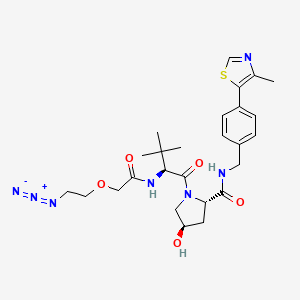

VH032-PEG1-N3は、(S,R,S)-AHPC-PEG1-N3としても知られており、合成されたE3リガーゼリガンドリンカーコンジュゲートです。この化合物は、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと1ユニットのポリエチレングリコールリンカーを組み込んでいます。 主に、標的タンパク質分解キメラ(PROTAC)技術で使用され、これは標的タンパク質分解のための新しいアプローチです .

準備方法

VH032-PEG1-N3は、フォン・ヒッペル・リンダウリガンドとポリエチレングリコールリンカーを含む一連の化学反応によって合成されます。合成にはアジド基の組み込みが含まれ、これにより化合物はアルキン基を含む分子との銅触媒アジドアルキン環状付加反応を受けることができます。 . VH032-PEG1-N3の工業的生産方法は広く文書化されていませんが、通常は科学的研究のために研究室で合成されます。

化学反応の分析

VH032-PEG1-N3は、次のようないくつかの種類の化学反応を受けます。

銅触媒アジドアルキン環状付加(CuAAC): この反応は、VH032-PEG1-N3のアジド基がアルキン含有分子と反応してトリアゾール環を形成することを含みます.

歪み促進アルキンアジド環状付加(SPAAC): この反応は、ジベンゾシクロオクチンまたはビシクロノニン基を含む分子で発生します.

これらの反応で使用される一般的な試薬には、銅触媒とアルキン含有分子が含まれます。 これらの反応から形成される主要な生成物は、トリアゾール結合コンジュゲートであり、さまざまな生化学的用途で有用です .

科学研究への応用

VH032-PEG1-N3は、次のような幅広い科学研究への応用を持っています。

化学: これは、複雑な分子とコンジュゲートの合成のためのクリックケミストリー試薬として使用されます.

生物学: VH032-PEG1-N3は、PROTAC技術を使用して細胞内の特定のタンパク質を標的とし、分解するために使用されます。

医学: この化合物は、がんなどの疾患の標的療法の開発における可能性が探求されており、そこで疾患を引き起こすタンパク質を選択的に分解することができます.

科学的研究の応用

Key Applications

-

Cancer Therapy

- E3 ligase ligand-linker conjugates have shown promise in targeting oncogenic proteins for degradation. For instance, PROTACs utilizing cereblon (CRBN) have been developed to degrade proteins involved in various cancers, including those associated with multiple myeloma and solid tumors .

- A notable example is the development of ARV-110, which targets the androgen receptor in metastatic castration-resistant prostate cancer. Clinical trials demonstrated its efficacy by significantly reducing prostate-specific antigen levels in patients .

- Neurodegenerative Diseases

- Immune Disorders

- Viral Infections

Chemistry and Design Considerations

The design of E3 ligase ligand-linker conjugates involves careful consideration of several chemical factors:

- Linker Composition : The linker plays a crucial role in determining the efficacy and selectivity of PROTACs. Commonly used linkers include polyethylene glycol (PEG) chains, which enhance solubility and cellular permeability while influencing degradation efficiency .

- Ligand Selection : The choice of E3 ligase is critical; CRBN and von Hippel-Lindau (VHL) are among the most utilized due to their strong binding affinities and well-characterized structures . However, there is ongoing research into underexplored E3 ligases to expand the range of targetable proteins.

- Synthetic Accessibility : The synthesis of these conjugates must be feasible and reproducible. Recent reviews provide comprehensive insights into synthetic routes for various E3 ligands, highlighting both established and novel approaches .

Case Studies

| Study | Target Protein | E3 Ligase Used | Linker Type | Outcome |

|---|---|---|---|---|

| ARV-110 Phase 1/2 Trial | Androgen Receptor | CRBN | Not specified | Significant PSA reduction in patients with mCRPC |

| CDK4/6 Degradation Study | CDK4/6 | VHL/IAP | Various PEG linkers | Effective degradation with preferential targeting of CDK6 |

| Tau Protein Targeting | Tau Protein | CRBN | PEG-based linkers | Potential therapeutic application for Alzheimer's disease |

作用機序

VH032-PEG1-N3は、ユビキチン-プロテアソーム系を通じてその効果を発揮します。化合物のフォン・ヒッペル・リンダウリガンドは、フォン・ヒッペル・リンダウE3リガーゼに結合し、これはユビキチン-プロテアソーム系で不可欠な酵素です。 この結合は、低酸素誘導因子などの基質をユビキチン化およびそれに続くプロテアソーム分解に募集します . ポリエチレングリコールリンカーは、標的タンパク質へのリガンドの結合を促進し、細胞内の特定のタンパク質の標的分解を可能にします .

類似化合物との比較

VH032-PEG1-N3は、フォン・ヒッペル・リンダウリガンドの組み込みとPROTAC技術での使用により、独自です。類似の化合物には以下が含まれます。

VH032-PEG3-N3: この化合物は、1ユニットのリンカーではなく、3ユニットのポリエチレングリコールリンカーを持っています.

VH032-シクロプロパン-F: この化合物は、ポリエチレングリコールリンカーではなく、シクロプロパン基を組み込んでいます.

VH032-アミン: この化合物は、標的タンパク質への結合のためのアミン官能基ハンドルを持っています.

これらの類似の化合物は、フォン・ヒッペル・リンダウリガンドを共有していますが、リンカー構造と官能基が異なり、これにより特定の用途と標的タンパク質分解における有効性に影響を与える可能性があります。

生物活性

E3 ligases play a pivotal role in the ubiquitin-proteasome system, mediating the transfer of ubiquitin to target proteins for degradation. Among the various compounds designed to exploit this mechanism, E3 Ligase Ligand-Linker Conjugates 3 (E3-LC3) have emerged as significant tools in targeted protein degradation, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of E3-LC3, examining its mechanisms, applications, and relevant case studies.

E3-LC3 functions by linking a ligand that binds to an E3 ligase with a linker that connects to a target protein. This bifunctional approach facilitates the ubiquitination and subsequent degradation of specific proteins. The general mechanism can be summarized as follows:

- Binding : The ligand binds to the E3 ligase.

- Recruitment : The linker connects the target protein to the E3 ligase.

- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin to the target protein.

- Degradation : The tagged protein is recognized by the proteasome and degraded.

Key Research Findings

Recent studies have highlighted the efficacy of E3-LC3 in inducing targeted protein degradation across various cancer types. For instance, research indicates that PROTACs utilizing E3 ligases such as VHL and CRBN show promising results in degrading oncogenic proteins like BRD4, which is implicated in several malignancies .

Case Studies

- BRD4 Degradation : In a study involving multiple cell lines, PROTACs based on E3-LC3 demonstrated effective degradation of BRD4, leading to reduced proliferation in cancer cells .

- Estrogen Receptor Targeting : Another investigation focused on targeting the estrogen receptor (ER) using E3-LC3, revealing significant downregulation of ER signaling pathways in breast cancer models .

Data Tables

The following table summarizes key characteristics and biological activities observed with E3-LC3:

| Compound | Target Protein | E3 Ligase | Degradation Efficiency | Cancer Type |

|---|---|---|---|---|

| E3 Ligase LC 3 | BRD4 | VHL | High | Acute Myeloid Leukemia |

| E3 Ligase LC 3 | Estrogen Receptor | CRBN | Moderate | Breast Cancer |

| E3 Ligase LC 3 | Androgen Receptor | IAP | High | Prostate Cancer |

Optimization Strategies

To enhance the biological activity of E3-LC3, several optimization strategies have been employed:

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCURZJBLHZABY-ZRCGQRJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。